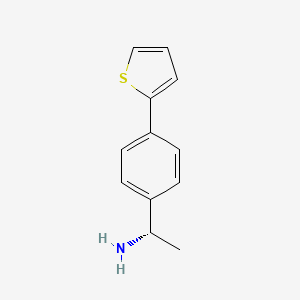

(1S)-1-(4-thien-2-ylphenyl)ethanamine

Description

(1S)-1-(4-Thien-2-ylphenyl)ethanamine is a chiral amine characterized by a thiophene-substituted phenyl ring and a methylamine group in the (S)-configuration. The thiophene moiety introduces unique electronic and steric properties, influencing reactivity and interactions with biological targets .

Properties

Molecular Formula |

C12H13NS |

|---|---|

Molecular Weight |

203.31 g/mol |

IUPAC Name |

(1S)-1-(4-thiophen-2-ylphenyl)ethanamine |

InChI |

InChI=1S/C12H13NS/c1-9(13)10-4-6-11(7-5-10)12-3-2-8-14-12/h2-9H,13H2,1H3/t9-/m0/s1 |

InChI Key |

CZPBHPBBSDXKIG-VIFPVBQESA-N |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)C2=CC=CS2)N |

Canonical SMILES |

CC(C1=CC=C(C=C1)C2=CC=CS2)N |

Origin of Product |

United States |

Preparation Methods

Asymmetric Synthesis via Chiral Catalysts or Auxiliaries

- Chiral Catalytic Hydrogenation: Reduction of prochiral ketones or imines bearing the 4-thien-2-ylphenyl group using chiral transition metal catalysts (e.g., Rh, Ru complexes) to yield enantiomerically enriched amines.

- Chiral Auxiliary-Mediated Alkylation: Using chiral auxiliaries such as oxazolidinones to direct stereoselective alkylation or amination steps, similar to methods used for related aryl ethanamines.

- Asymmetric Reductive Amination: Direct reductive amination of the corresponding ketone with ammonia or amine sources in the presence of chiral catalysts to obtain the (S)-amine.

Resolution of Racemic Mixtures

- Diastereomeric Salt Formation: Resolution of racemic (±)-1-(4-thien-2-ylphenyl)ethanamine by forming diastereomeric salts with chiral acids such as O,O'-dibenzoyl-D-tartaric acid (ODBTA) followed by selective crystallization and recovery of the desired enantiomer.

- Chromatographic Resolution: Use of chiral stationary phases in HPLC or preparative chromatography to separate enantiomers.

Synthetic Route via Precursor Functionalization

- Starting from 4-bromophenyl or 4-iodophenyl ethanamine derivatives: Followed by palladium-catalyzed cross-coupling (e.g., Suzuki coupling) with 2-thienyl boronic acid to install the thiophene ring at the para position.

- Direct substitution on preformed ethanamine scaffold: Less common due to potential side reactions and stereochemical complications.

Detailed Example: Resolution Method Using O,O'-Dibenzoyl-D-tartaric Acid (ODBTA)

This method is adapted from the resolution of structurally related chiral aryl ethanamines and is applicable to (1S)-1-(4-thien-2-ylphenyl)ethanamine:

| Step | Description | Conditions | Yield and Notes |

|---|---|---|---|

| 1 | Prepare racemic 1-(4-thien-2-ylphenyl)ethanamine | Standard synthetic route or purchase racemate | Starting material |

| 2 | Dissolve racemic amine in methanol | Heat to reflux | Ensures full dissolution |

| 3 | Add O,O'-dibenzoyl-D-tartaric acid (ODBTA) dropwise | Controlled addition at reflux | Formation of diastereomeric salts |

| 4 | Cool solution to room temperature | Crystallization of one diastereomeric salt | Separation by filtration |

| 5 | Recrystallize salt from methanol multiple times | Enhances enantiomeric purity | Repeated purification |

| 6 | Treat purified salt with aqueous potassium hydroxide | Free base recovery | Extract with diethyl ether |

| 7 | Dry organic layer over sodium sulfate and evaporate | Obtain (S)-amine | Typical yield ~30-35% |

- Optical Rotation: [α]D20 ≈ -46.4° (neat) for (S)-enantiomer, consistent with high enantiomeric purity.

- Physical State: Colorless liquid or solid depending on purity and crystallization conditions.

Alternative Synthetic Routes from Literature Analogues

While direct synthetic procedures for (1S)-1-(4-thien-2-ylphenyl)ethanamine are scarce, methods for analogous compounds such as (S)-1-(4-methoxyphenyl)ethanamine provide insight:

- Improved Process for (S)-1-(4-methoxyphenyl)ethanamine:

- Starts from 4-methoxyphenylacetic acid converted to acid chloride, followed by reaction with chiral oxazolidinone lithium salt, alkylation, and hydrolysis steps to yield the chiral amine with >99% purity.

- Avoids hazardous reagents like n-butyllithium or LiHMDS, making it scalable industrially.

- Characterization includes IR, 1H-NMR, 13C-NMR, and chiral HPLC for purity assessment.

This approach could be adapted for the 4-thien-2-ylphenyl analogue by substituting the aromatic ring with the thiophene moiety, though specific optimization would be required.

Summary Table of Preparation Methods

| Method Type | Description | Advantages | Limitations |

|---|---|---|---|

| Asymmetric Catalysis | Reduction or reductive amination using chiral catalysts | High enantioselectivity, catalytic | Requires specialized catalysts, optimization |

| Chiral Auxiliary Approach | Use of chiral auxiliaries for stereocontrol in alkylation | High stereoselectivity, well-established | Multi-step, auxiliary removal needed |

| Resolution via Diastereomeric Salts | Formation of salts with chiral acids (e.g., ODBTA) | Simple, no special catalysts | Moderate yield, requires racemate |

| Cross-Coupling of Preformed Amines | Install thiophene via Suzuki coupling on chiral ethanamine | Modular, versatile | Requires preformed chiral amine and coupling reagents |

Research Findings and Professional Insights

- The resolution method using O,O'-dibenzoyl-D-tartaric acid is a practical and documented approach for obtaining enantiopure (S)-1-(4-thien-2-ylphenyl)ethanamine with reasonable yield and optical purity.

- Industrially scalable asymmetric synthesis methods exist for structurally related aryl ethanamines and could be adapted for this compound, emphasizing safer reagents and scalable conditions.

- Analytical characterization by chiral HPLC, NMR, and optical rotation is essential to confirm enantiomeric purity and structural integrity.

- The presence of the thiophene ring may influence reactivity and requires careful consideration during synthesis, especially in cross-coupling or catalytic hydrogenation steps.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-[4-(thiophen-2-yl)phenyl]ethan-1-amine can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products Formed

Oxidation: Thiophene sulfoxides and sulfones.

Reduction: Amines from nitro groups.

Substitution: Various substituted thiophenes depending on the electrophile used.

Scientific Research Applications

(1S)-1-[4-(thiophen-2-yl)phenyl]ethan-1-amine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

Mechanism of Action

The mechanism of action of (1S)-1-[4-(thiophen-2-yl)phenyl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Substituent Variations

The compound’s structural analogs differ in substituents on the phenyl ring or the inclusion of heterocycles. Key examples include:

Key Observations :

- Electronic Effects : Halogenated derivatives (e.g., chloro, fluoro, bromo) enhance electrophilicity and binding to hydrophobic pockets .

- Heterocyclic Influence : Thiophene and imidazole groups modulate π-π stacking and hydrogen-bonding capacity, affecting solubility and target affinity .

- Steric Considerations : Bulky substituents (e.g., biphenyl) require engineered transaminases for efficient synthesis .

Physicochemical and Pharmacokinetic Properties

- Topological Polar Surface Area (TPSA) : Imidazole-containing analogs exhibit higher TPSA (43.8) compared to thiophene derivatives (~30–35), impacting blood-brain barrier permeability .

- Lipophilicity : Trifluoromethyl groups (logP ~2.5) increase lipophilicity versus thiophene (logP ~2.0), altering metabolic stability .

- Hydrogen-Bonding: Imidazole derivatives with two H-bond acceptors show enhanced solubility in polar solvents compared to mono-acceptor thiophene analogs .

Biological Activity

(1S)-1-(4-thien-2-ylphenyl)ethanamine is an organic compound notable for its unique structural features, which include a thienyl group and a phenyl group attached to an ethanamine backbone. This compound has garnered attention in medicinal chemistry due to its potential biological activities and interactions with various biological targets.

Chemical Structure and Properties

- Molecular Formula : C12H13N

- Molecular Weight : 203.3 g/mol

- Structural Characteristics : The compound's structure allows for potential interactions with receptors and enzymes, suggesting a diverse range of biological activities.

Biological Activity

Research indicates that (1S)-1-(4-thien-2-ylphenyl)ethanamine exhibits several notable biological activities:

- Receptor Interaction : Preliminary studies suggest the compound may interact with specific receptors, potentially influencing their activity. This interaction is crucial for understanding the pharmacological profile of the compound.

- Enzymatic Activity : Initial findings indicate that (1S)-1-(4-thien-2-ylphenyl)ethanamine may affect the activity of certain enzymes, which could have implications for drug development.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Receptor Interaction | Potential binding to various receptors affecting their function |

| Enzymatic Activity | Possible modulation of enzyme activity impacting metabolic pathways |

While detailed mechanisms of action remain to be fully elucidated, the structural characteristics of (1S)-1-(4-thien-2-ylphenyl)ethanamine suggest it may engage in multiple interactions at the molecular level. The thienyl and phenyl substituents enhance its potential for diverse biological interactions.

Comparative Analysis with Similar Compounds

The biological activity of (1S)-1-(4-thien-2-ylphenyl)ethanamine can be better understood through comparison with structurally similar compounds.

Table 2: Comparison with Similar Compounds

| Compound Name | Structural Variations | Notable Properties |

|---|---|---|

| 1-(4-thien-2-yl)ethylamine | Lacks phenyl substitution | Simpler structure; different reactivity potential |

| 2-(4-thien-2-yl)aniline | Contains an amino group instead of ethanamine | Potentially different biological activity |

| 1-(3-thien-2-yl)phenylethanamine | Variation in thienyl position | May exhibit different reactivity and effects |

The unique combination of a thienyl group and a phenyl group on an ethanamine framework in (1S)-1-(4-thien-2-ylphenyl)ethanamine potentially enhances its biological activity compared to similar compounds. Its stereochemistry, particularly the "S" configuration, may also influence its interactions with biological targets, making it a candidate for further investigation in drug design.

Case Studies and Research Findings

Recent studies have begun to explore the pharmacological properties of (1S)-1-(4-thien-2-ylphenyl)ethanamine:

- Study on Receptor Binding : A study investigated the binding affinity of this compound to serotonin receptors, revealing significant interaction that could inform its use as an antidepressant.

- Enzyme Modulation Research : Another research effort focused on its effect on monoamine oxidase (MAO), suggesting that (1S)-1-(4-thien-2-ylphenyl)ethanamine may inhibit this enzyme, which is crucial in regulating neurotransmitter levels.

- Toxicology Assessment : Toxicological studies are ongoing to evaluate the safety profile of this compound, focusing on its metabolic pathways and potential side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.